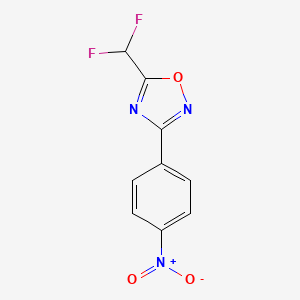
5-(Difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which imparts some degree of aromatic character to the molecule. The electron-withdrawing nature of the difluoromethyl and nitro groups would likely affect the electronic distribution within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxadiazole ring and the electron-withdrawing groups. The nitro group could potentially undergo reduction reactions to form amines, while the difluoromethyl group might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring and the electron-withdrawing groups could affect its solubility, boiling point, melting point, and other physical properties .Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Antimicrobial Properties
A variety of 1,3,4-oxadiazole derivatives, including structures similar to 5-(Difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant antibacterial and antifungal properties. For instance, certain synthesized 1,3,4-oxadiazole compounds demonstrated remarkable activities against bacteria like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017). Similar studies have also reported the synthesis of 1,3,4-oxadiazole derivatives with significant antibacterial potential against various gram-negative and gram-positive bacteria (Aziz‐ur‐Rehman et al., 2013).
Applications in Material Science
Inhibiting Corrosion
Compounds similar to 5-(Difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, specifically 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole (PNOX), have been studied for their role in inhibiting the corrosion of metals in acidic environments. These studies indicate that such compounds can significantly influence corrosion processes, offering potential applications in protecting materials (Lagrenée et al., 2001).
Applications in Drug Research
CNS Depressant Activity
Some 1,3,4-oxadiazole derivatives, which are structurally related to 5-(Difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, have been synthesized and evaluated for their central nervous system depressant activities. These studies have indicated that specific substitutions on the oxadiazole ring can enhance pharmacological activities, offering pathways for the development of new CNS depressant drugs (Singh et al., 2012).
Applications in Biochemistry and Molecular Biology
In vitro Biological Assessment
The bioactivity potential of 1,3,4-oxadiazole derivatives, bearing resemblance to 5-(Difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, has been studied in vitro. These compounds exhibit modest antibacterial potential and enzyme inhibition properties, highlighting their relevance in biochemical and molecular biological research (Virk et al., 2023).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3O3/c10-7(11)9-12-8(13-17-9)5-1-3-6(4-2-5)14(15)16/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWILFGCWJOJUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2642488.png)

![4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2642490.png)
![(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone](/img/structure/B2642493.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2642496.png)
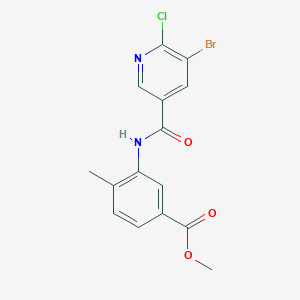

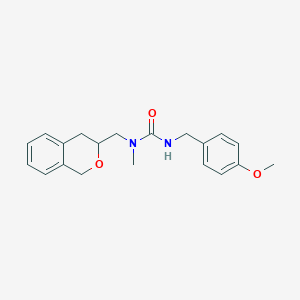

![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2642506.png)
![5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine](/img/structure/B2642508.png)
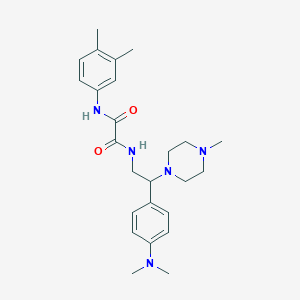
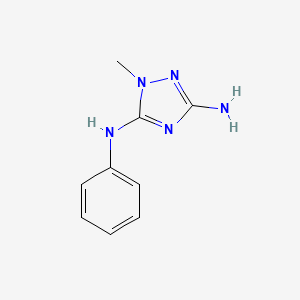
![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2642511.png)